3-((5-fluoropyrimidin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide
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Overview
Description
3-((5-fluoropyrimidin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. Its unique structure, which includes a fluoropyrimidine moiety and a piperidine ring, makes it an interesting subject for scientific study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-fluoropyrimidin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide typically involves the following steps:
Formation of the Fluoropyrimidine Intermediate: This step involves the reaction of 5-fluoropyrimidine with appropriate reagents to introduce the necessary functional groups.
Coupling with Piperidine: The fluoropyrimidine intermediate is then coupled with a piperidine derivative under specific conditions to form the desired compound.
Final Coupling with Phenethylamine: The final step involves coupling the intermediate with phenethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-((5-fluoropyrimidin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms.
Scientific Research Applications
3-((5-fluoropyrimidin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 3-((5-fluoropyrimidin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety may interact with enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to fully elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-((5-fluoropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- 3-((5-fluoropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide
- (3,4-Difluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
Uniqueness
3-((5-fluoropyrimidin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoropyrimidine moiety and piperidine ring make it particularly interesting for research in various fields.
Properties
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)oxy-N-(2-phenylethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c19-15-11-21-17(22-12-15)25-16-7-4-10-23(13-16)18(24)20-9-8-14-5-2-1-3-6-14/h1-3,5-6,11-12,16H,4,7-10,13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEFJMVWUOGIRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCCC2=CC=CC=C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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